
Chlorure de 2-(2-méthoxyéthoxy)acétyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acyl chloride derivatives is described in several papers. For instance, (2-naphthoxy)acetyl chloride is prepared from (2-naphthoxy)acetic acid and used as a fluorescent reagent . Similarly, the synthesis of (2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone involves dichloroacetyl chloride . These methods typically involve the reaction of an acyl donor with a corresponding alcohol or amine to form the acyl chloride.
Molecular Structure Analysis
The molecular structure of acyl chlorides is characterized by the presence of the acyl group (RCO-) attached to a chlorine atom. The structure of the related compound (2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was confirmed using techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are essential for determining the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Acyl chlorides are highly reactive compounds that can participate in various chemical reactions. For example, acetyl chloride is used in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives . The reactivity of acyl chlorides with amines, alcohols, and other nucleophiles is a key aspect of their chemistry, often leading to the formation of amides, esters, and other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acyl chlorides like 2-(2-Methoxyethoxy)acetyl chloride can be inferred from related compounds. Acyl chlorides are typically colorless, fuming liquids with a pungent odor. They are highly reactive, especially with water, to form corresponding acids. The solubility, boiling point, and other physical properties depend on the specific structure of the acyl chloride and its substituents.
Applications De Recherche Scientifique
Médecine : Conception de promédicaments
Le chlorure de 2-(2-méthoxyéthoxy)acétyle est utilisé dans la synthèse de promédicaments. Les promédicaments sont des dérivés inactifs de substances pharmaceutiques qui subissent une transformation enzymatique ou chimique in vivo pour libérer le médicament actif . La capacité du composé à introduire des groupes acétyle dans les molécules en fait un outil précieux pour modifier les propriétés pharmacocinétiques des médicaments.
Synthèse organique : Groupes protecteurs
En chimie organique, le this compound sert de groupe protecteur pour les alcools pendant la synthèse . Il protège le groupe hydroxyle des réactions indésirables et peut être éliminé sélectivement à une étape ultérieure, ce qui permet un meilleur contrôle des réactions chimiques.
Chimie industrielle : Intermédiaire de synthèse
Ce composé est un intermédiaire important dans la synthèse industrielle de divers produits chimiques. Il est utilisé pour produire d’autres composés fonctionnels par des réactions d’acylation, qui sont cruciales dans la fabrication de colorants, de parfums et de produits pharmaceutiques .
Recherche sur les polymères : Synthèse de monomères
Les chercheurs utilisent le this compound dans le développement de nouveaux polymères. Il agit comme un monomère qui peut être polymérisé ou copolymérisé pour créer de nouveaux matériaux présentant des propriétés spécifiques pour des applications dans les revêtements, les adhésifs, etc. .
Chimie analytique : Chromatographie
En chimie analytique, les dérivés du this compound sont utilisés comme étalons et réactifs en chromatographie. Ils contribuent à l’analyse qualitative et quantitative de mélanges complexes en agissant comme composés de référence .
Sciences de l’environnement : Recherche sur la dégradation
L’impact environnemental et les voies de dégradation du this compound sont étudiés afin de comprendre son comportement dans l’environnement. Cette recherche est essentielle pour évaluer les risques associés à son utilisation et pour développer des procédés chimiques plus durables .
Biochimie : Études d’inhibition enzymatique
En biochimie, le this compound est utilisé pour étudier l’inhibition enzymatique. En modifiant les enzymes ou les substrats, les chercheurs peuvent étudier les mécanismes d’action et d’inhibition enzymatiques, ce qui est essentiel pour le développement de médicaments .
Science des matériaux : Modification de surface
Ce composé est appliqué en science des matériaux pour la modification de surface des matériaux. Il peut introduire des groupes fonctionnels sur les surfaces, modifiant ainsi les propriétés physiques et chimiques des matériaux pour des applications spécifiques .
Safety and Hazards
“2-(2-Methoxyethoxy)acetyl chloride” is classified as a dangerous compound. It is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
2-(2-Methoxyethoxy)acetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can readily undergo nucleophilic acyl substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly susceptible to nucleophilic attack . This property is utilized in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-(2-Methoxyethoxy)acetyl chloride are largely dependent on the specific context of its use . In synthetic chemistry, it is used as a reagent to introduce the 2-(2-methoxyethoxy)acetyl group into other molecules .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyethoxy)acetyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere . Its reactivity can also be influenced by temperature, as seen in its use in synthesis reactions at 0 - 20℃ .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZCCMIOZPPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426630 | |
| Record name | 2-(2-methoxyethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-55-8 | |
| Record name | (2-Methoxyethoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


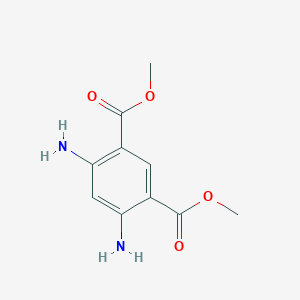
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
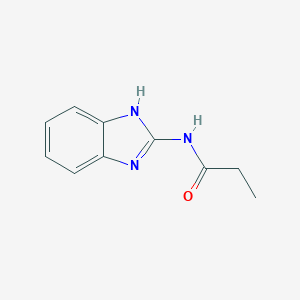
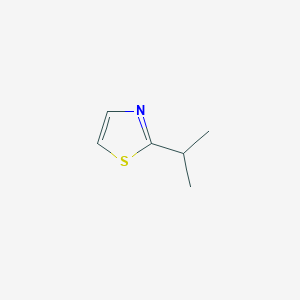
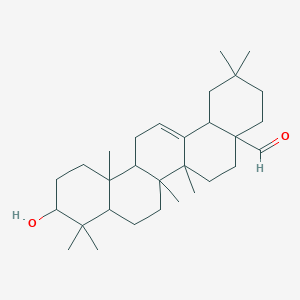

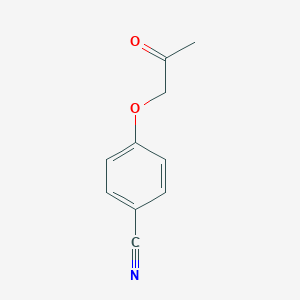
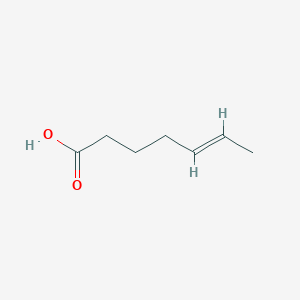
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

